5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with an appropriate oxazolidine precursor under controlled conditions. One common method includes the use of trifluoroacetic acid as a catalyst, which facilitates the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the oxazolidine ring may enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 5-(2-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 5-(2-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Uniqueness
5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
5-(2-bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO4/c11-7-4-2-1-3-6(7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWPVRSDBZAYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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